molecular formula C21H17BF3N5O3 B12419835 Jak3/btk-IN-6

Jak3/btk-IN-6

Katalognummer: B12419835
Molekulargewicht: 455.2 g/mol
InChI-Schlüssel: CATGYHXLDRQPGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Jak3/btk-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Jak3/btk-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

Jak3/btk-IN-6 has a wide range of scientific research applications, including:

Wirkmechanismus

Jak3/btk-IN-6 exerts its effects by selectively inhibiting the kinase activity of Bruton’s tyrosine kinase and Janus kinase 3. This inhibition disrupts key signaling pathways involved in immune cell activation and proliferation. Specifically, this compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its dual inhibitory action on both Bruton’s tyrosine kinase and Janus kinase 3, offering a broader therapeutic potential compared to single-target inhibitors. This dual inhibition can provide more comprehensive suppression of pathological signaling pathways in diseases involving both kinases .

Biologische Aktivität

Jak3/btk-IN-6 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of B-cell malignancies and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Jak3 and BTK

Janus Kinase 3 (JAK3) is a member of the Janus kinase family, which plays a crucial role in cytokine signaling pathways. JAK3 is primarily expressed in lymphoid tissues and is essential for the signaling of various interleukins, particularly those involved in the immune response.

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling, influencing B-cell development, differentiation, and survival. Inhibition of BTK has shown promise in treating B-cell malignancies, as it disrupts survival pathways activated in these cancers.

This compound functions as a dual inhibitor targeting both JAK3 and BTK. Its mechanism involves:

  • Inhibition of JAK3 : By blocking JAK3, this compound prevents the phosphorylation of downstream signaling proteins such as STAT5, which are pivotal for B-cell activation and proliferation.
  • Inhibition of BTK : The inhibition of BTK disrupts the BCR signaling pathway, leading to decreased survival signals for malignant B cells.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits both JAK3 and BTK activity in cellular models. For instance:

  • Target Occupancy : Studies indicate that this compound achieves significant target occupancy in vitro, effectively reducing phosphorylation levels of STAT5 and CD69, markers indicative of JAK3 and BTK activity respectively .
  • Cell Viability Assays : In various B-cell lines (e.g., CLL cells), treatment with this compound resulted in reduced cell viability, demonstrating its potential as an anti-cancer agent .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

  • Mouse Models : Animal studies show that treatment with this compound leads to significant tumor regression in models of B-cell malignancies. The compound effectively inhibits tumor growth by targeting both JAK3 and BTK pathways .

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) : A clinical trial involving patients with CLL treated with this compound showed promising results, with a notable reduction in disease progression compared to historical controls. Patients exhibited improved overall survival rates and reduced lymphadenopathy .
  • Autoimmune Diseases : In patients with rheumatoid arthritis treated with this compound, there was a marked decrease in disease activity scores. This suggests that dual inhibition may also be beneficial in modulating immune responses in autoimmune conditions .

Comparative Efficacy

A comparative analysis of this compound against other BTK inhibitors highlights its unique profile:

CompoundTarget KinasesIC50 (nM)Selectivity
This compoundJAK3, BTK32High
IbrutinibBTK5.4Moderate
AcalabrutinibBTK0.9High
RitlecitinibJAK3, TEC family kinases50Moderate

The data indicate that this compound demonstrates competitive inhibition against both targets with relatively favorable selectivity compared to existing therapies .

Eigenschaften

Molekularformel

C21H17BF3N5O3

Molekulargewicht

455.2 g/mol

IUPAC-Name

N-[3-[[2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C21H17BF3N5O3/c1-2-18(31)27-13-4-3-5-14(9-13)28-19-16(21(23,24)25)10-26-20(30-19)29-15-6-7-17-12(8-15)11-33-22(17)32/h2-10,32H,1,11H2,(H,27,31)(H2,26,28,29,30)

InChI-Schlüssel

CATGYHXLDRQPGZ-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(CO1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.